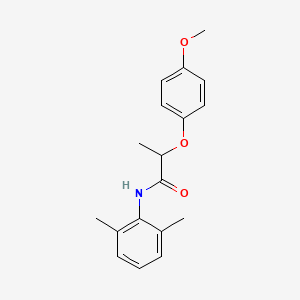![molecular formula C16H13N5O3S B4106699 N-(4-nitrophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4106699.png)
N-(4-nitrophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
描述
N-(4-nitrophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide, commonly known as NPTA, is a chemical compound that has been widely used in scientific research. It belongs to the family of thiosemicarbazones, which are known for their diverse biological activities. NPTA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学研究应用
NPTA has been widely used in scientific research due to its diverse biological activities. It has been shown to exhibit antitumor, antiviral, antifungal, and antibacterial activities. It has also been used as a chelating agent for various metal ions, such as copper, cobalt, and nickel. NPTA has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of NPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of ribonucleotide reductase, which is involved in DNA synthesis. NPTA has also been shown to inhibit the activity of thioredoxin reductase, which is involved in redox signaling. Additionally, NPTA has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
NPTA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. NPTA has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, NPTA has been shown to exhibit antiviral activity against the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV).
实验室实验的优点和局限性
NPTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits diverse biological activities. Additionally, NPTA has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are some limitations to using NPTA in lab experiments. It can be toxic to cells at high concentrations, and its solubility in aqueous solutions is limited.
未来方向
There are several future directions for NPTA research. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to investigate its potential as a chelating agent for various metal ions, which could have applications in environmental remediation and industrial processes. Additionally, further studies are needed to fully understand the mechanism of action of NPTA and its potential side effects.
属性
IUPAC Name |
N-(4-nitrophenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c22-15(18-12-6-8-14(9-7-12)21(23)24)10-25-16-17-11-20(19-16)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTQORXDFXNORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-methyl-4-(2-naphthyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4106617.png)
![3-ethyl-6-iodo-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B4106619.png)
![N-(2-methoxyethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4106622.png)
![7-[2-(benzyloxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4106629.png)
![2-[3-(2-furylmethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4106644.png)

![ethyl 4-[2-(4-methoxyphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4106655.png)
![3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4106662.png)
![4-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)thiomorpholine](/img/structure/B4106663.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}butanamide](/img/structure/B4106678.png)



![5-bromo-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B4106705.png)